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Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and analysis of 2-Chloro-2-phenylacetic acid. The information is curated for

professionals in research, scientific, and drug development fields, with a focus on delivering

precise data and detailed experimental protocols.

Chemical Structure and Identification
2-Chloro-2-phenylacetic acid, an alpha-halogenated carboxylic acid, is a significant

compound in organic synthesis. Its structure is characterized by a phenyl group and a chlorine

atom attached to the alpha-carbon of the acetic acid moiety.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2-chloro-2-phenylacetic acid

Synonyms
α-Chlorophenylacetic acid, Phenylchloroacetic

acid

CAS Number 4755-72-0[1][2]

Molecular Formula C₈H₇ClO₂[1]

Molecular Weight 170.59 g/mol [1]

SMILES C1=CC=C(C=C1)C(C(=O)O)Cl

InChI
InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-

6/h1-5,7H,(H,10,11)

Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-2-phenylacetic acid is

presented below.

Property Value Source

Melting Point 60-61 °C [2]

Boiling Point 125-140 °C at 3 Torr [2]

Density 1.322 g/cm³ (Predicted) [3]

pKa 2.40 ± 0.10 (Predicted) [2]

Appearance White to off-white solid [2]

Storage Temperature 2-8°C [2]

Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and identification of 2-
Chloro-2-phenylacetic acid. Below are the expected spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2-Chloro-2-phenylacetic acid are not readily available

in public databases, predicted chemical shifts and data from analogous compounds provide

valuable insights.

¹H NMR (Proton NMR):

Aromatic Protons (C₆H₅): A multiplet is expected in the range of 7.3-7.5 ppm.

Alpha-Proton (CH-Cl): A singlet is anticipated around 5.0-5.5 ppm. The downfield shift is due

to the deshielding effects of the adjacent chlorine atom and phenyl group.

Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than

10 ppm, which is characteristic of carboxylic acid protons.

¹³C NMR (Carbon-13 NMR):

Carbonyl Carbon (C=O): Expected in the range of 170-175 ppm.

Aromatic Carbons (C₆H₅): Peaks will appear in the aromatic region, typically between 125-

140 ppm.

Alpha-Carbon (CH-Cl): The carbon attached to the chlorine is expected to have a chemical

shift in the range of 55-65 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-2-phenylacetic acid will exhibit characteristic absorption bands

for its functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H Stretch (Carboxylic Acid) 2500-3300 (broad)

Characteristic broad

absorption due to hydrogen

bonding.

C=O Stretch (Carboxylic Acid) 1700-1725

Strong absorption band

indicative of the carbonyl

group.

C-O Stretch (Carboxylic Acid) 1210-1320 Medium to strong absorption.

C-Cl Stretch 600-800
Absorption in the fingerprint

region.

C-H Stretch (Aromatic) 3000-3100
Aromatic C-H stretching

vibrations.

C=C Stretch (Aromatic) 1450-1600
Aromatic ring skeletal

vibrations.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Chloro-2-phenylacetic acid will produce a

molecular ion peak and characteristic fragment ions.

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, with a characteristic

M+2 peak at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine

atom.

Major Fragmentation Pathways:

Loss of a chlorine atom (-Cl) to give a fragment at m/z 135.

Loss of the carboxyl group (-COOH) to give a fragment at m/z 125.

Decarboxylation (-CO₂) to give a fragment at m/z 126.
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Chromatographic Analysis
Chromatographic methods are essential for the separation, identification, and quantification of

2-Chloro-2-phenylacetic acid.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be effectively used for the analysis of 2-Chloro-2-
phenylacetic acid. A validated protocol for the closely related phenylacetic acid can be

adapted.

Experimental Protocol:

Column: C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A typical

mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing a

small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in

its protonated form.

Flow Rate: 1.0 mL/min.

Column Temperature: 35 °C.

Detection: UV detection at 215 nm.

Injection Volume: 5 µL.

Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture

of water and acetonitrile, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of 2-Chloro-2-phenylacetic acid by GC-MS is challenging due to its low

volatility and thermal lability. Therefore, a derivatization step is typically required to convert the

carboxylic acid into a more volatile ester.

Experimental Protocol:
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Derivatization (Methylation):

To a known amount of the sample, add a solution of 2% (v/v) HCl in methanol.

Heat the mixture at 60°C for 30 minutes to form the methyl ester (methyl 2-chloro-2-

phenylacetate).

After cooling, extract the derivative with a suitable organic solvent like toluene or hexane.

Dry the organic layer over anhydrous sodium sulfate.

GC-MS Analysis:

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-

5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2

minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Interface Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 300.

Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of 2-
Chloro-2-phenylacetic acid.
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Caption: Logical workflow for the analysis of 2-Chloro-2-phenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361076#2-chloro-2-phenylacetic-acid-chemical-
structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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